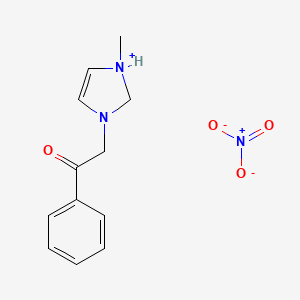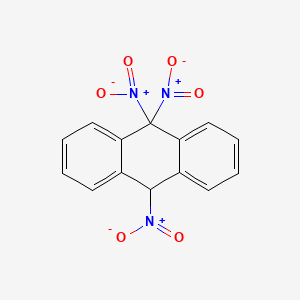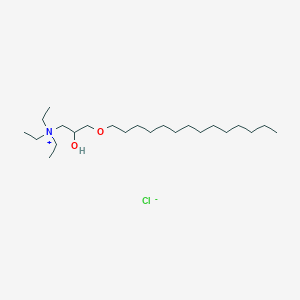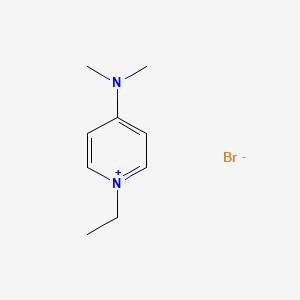
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves a multistep pathway. One common method starts with the reaction of 2-phenylindole with appropriate reagents to form the desired imidazole derivative. The structure characterization of this compound is usually done using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding imidazole oxides, while reduction reactions can produce imidazole alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug development and therapeutic research. Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While these compounds share a similar imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits .
Properties
CAS No. |
112520-59-9 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C12H14N2O.NO3/c1-13-7-8-14(10-13)9-12(15)11-5-3-2-4-6-11;2-1(3)4/h2-8H,9-10H2,1H3;/q;-1/p+1 |
InChI Key |
VJLBYAKPQDTGBX-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C=C1)CC(=O)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)

silane](/img/structure/B14313179.png)

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)

![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)


![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)

